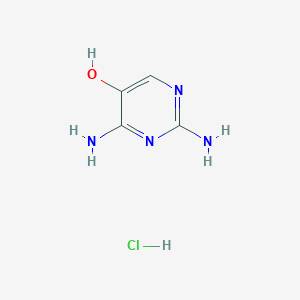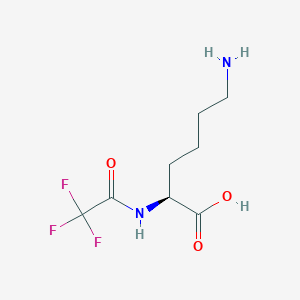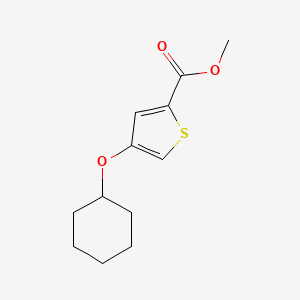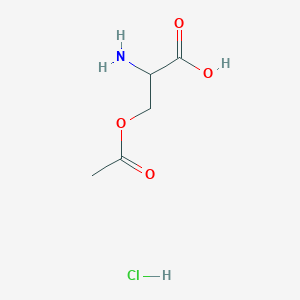
CDKi hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CDKi hydrochloride is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression in eukaryotic cells. This compound has shown significant inhibitory activity against various tumor types both in vitro and in vivo, making it a promising candidate for cancer research and therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CDKi hydrochloride involves the formation of a pyrimidine core structure, followed by the introduction of specific functional groups that confer its inhibitory activity. The general synthetic route includes:
Formation of the pyrimidine core: This is typically achieved through a condensation reaction between a suitable amine and a carbonyl compound.
Functional group introduction: Various functional groups are introduced to the pyrimidine core through substitution reactions, often using reagents like halides or sulfonates.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. Purification is typically achieved through crystallization or chromatography .
化学反応の分析
Types of Reactions
CDKi hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, sulfonates, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the pyrimidine core can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
科学的研究の応用
CDKi hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDKs in cell cycle regulation and to develop new CDK inhibitors.
Biology: Employed in cell culture studies to investigate the effects of CDK inhibition on cell proliferation, apoptosis, and other cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including breast cancer, glioblastoma, and head and neck cancer
Industry: Utilized in the development of new drugs and in the optimization of existing therapeutic regimens.
作用機序
CDKi hydrochloride exerts its effects by selectively inhibiting the activity of cyclin-dependent kinases. These kinases play a crucial role in regulating the cell cycle by phosphorylating specific target proteins. By inhibiting CDKs, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include CDK1, CDK2, CDK4, and CDK9, among others .
類似化合物との比較
CDKi hydrochloride is unique in its selectivity and potency compared to other CDK inhibitors. Similar compounds include:
Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.
Abemaciclib: Another selective inhibitor of CDK4 and CDK6, with additional activity against CDK9.
Dinaciclib: A more global CDK inhibitor, targeting CDK1, CDK2, CDK5, and CDK9
This compound stands out due to its broad spectrum of activity and its potential for use in combination therapies to overcome resistance mechanisms .
特性
分子式 |
C4H7ClN4O |
|---|---|
分子量 |
162.58 g/mol |
IUPAC名 |
2,4-diaminopyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C4H6N4O.ClH/c5-3-2(9)1-7-4(6)8-3;/h1,9H,(H4,5,6,7,8);1H |
InChIキー |
KEFSYBXFZWLDQU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=N1)N)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)

![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)


![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)

![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)
![beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)





